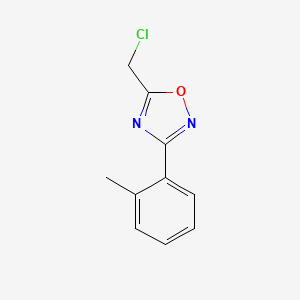

5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKNARHPWPLDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368871 | |

| Record name | 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60580-24-7 | |

| Record name | 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and a wide spectrum of biological activities. Compounds containing this heterocyclic structure have been investigated for their potential in drug discovery due to their effectiveness against various diseases, including cancer and infectious diseases .

Anticancer Activity

Cytotoxicity Studies

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in a comparative study involving various oxadiazole derivatives, this compound demonstrated notable growth inhibition in human fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cell lines . The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HT-1080 | 19.56 |

| MCF-7 | Varies |

| MDA-MB-231 | Varies |

| A-549 | Varies |

Mechanism of Action

The mechanism by which this compound induces cytotoxicity primarily involves apoptosis. Studies utilizing Annexin V staining and caspase assays revealed that the compound activates caspase-3/7 pathways leading to programmed cell death in cancer cells . Additionally, cell cycle analysis indicated that the compound causes G2/M phase arrest in HT-1080 and A-549 cells.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by structural modifications. For example, substituents on the phenyl ring have been shown to affect the potency of these compounds. In general, electron-withdrawing groups enhance anticancer activity . The presence of a chloromethyl group at position 5 and a methyl group at position 3 appears to contribute positively to the biological efficacy of this specific oxadiazole derivative.

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various oxadiazole derivatives against multiple cancer cell lines, it was found that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin . The study highlighted that derivatives with specific substitutions showed improved selectivity and lower toxicity towards normal cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies have suggested that this compound interacts favorably with key protein targets involved in cancer progression. These interactions suggest potential pathways for developing targeted therapies based on this compound .

科学研究应用

Anticancer Activity

The 1,2,4-oxadiazole scaffold is recognized for its potential as an anticancer agent. Numerous studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research indicates that certain derivatives of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole show promising activity against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through caspase activation and cell cycle arrest mechanisms. For example, compounds derived from the oxadiazole structure have been shown to trigger apoptosis in cancer cells by increasing caspase-3/7 activity, suggesting a robust mechanism for their anticancer effects .

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of oxadiazole derivatives. Compounds containing the oxadiazole moiety have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Green Chemistry Approaches

The synthesis of this compound can be achieved through several methods, with a focus on environmentally friendly techniques:

- Photoredox Catalysis : Recent advancements utilize visible light and photoredox catalysts to facilitate the formation of oxadiazoles in a more sustainable manner. This method has been shown to improve yields while minimizing the use of toxic solvents .

- Mechanochemical Synthesis : Another innovative approach involves solid-state reactions that eliminate the need for solvents entirely. This method has shown promise in achieving high yields efficiently and is considered a significant step towards greener synthetic practices .

Case Studies

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group at position 5 undergoes nucleophilic substitution, making it a key site for functionalization.

Key Reagents and Conditions:

-

Amines : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF/DMSO) at 60–80°C to yield amine derivatives.

-

Thiols : Substitution with thiols (e.g., sodium hydrosulfide) produces thioether derivatives, as demonstrated in the synthesis of 3-(2-methylphenyl)-1,2,4-oxadiazole-5-thiol.

-

Azides : Sodium azide in DMF at 80°C forms azide intermediates, which are precursors for click chemistry applications.

Example Reaction:

Oxidation and Reduction Reactions

The oxadiazole ring and substituents participate in redox transformations.

Oxidation:

-

Oxadiazole Ring : Treatment with KMnO₄ or CrO₃ under acidic conditions oxidizes the ring to carboxylic acid derivatives.

-

Chloromethyl Group : Oxidized to a carbonyl group using strong oxidizing agents, yielding ketone-functionalized oxadiazoles.

Reduction:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the oxadiazole ring to an amine-containing structure in tetrahydrofuran (THF).

-

Sodium Borohydride (NaBH₄) : Selectively reduces the chloromethyl group to a hydroxymethyl group without affecting the ring.

Cyclization and Coupling Reactions

The compound serves as a scaffold for constructing complex heterocycles.

Cyclization:

-

With Thioureas : Forms thiazole-fused oxadiazoles under basic conditions.

-

Intramolecular Reactions : Anchoring the chloromethyl group to adjacent reactive sites enables ring-expansion reactions.

Cross-Coupling:

-

Suzuki-Miyaura Coupling : The 2-methylphenyl group participates in palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives .

Comparative Reactivity Data

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substitution (Amine) | Methylamine, DMF, 80°C, 6 hrs | 5-(Methylaminomethyl)-derivative | 78% | |

| Substitution (Thiol) | NaSH, EtOH, reflux | 5-(Mercaptomethyl)-derivative | 85% | |

| Oxidation (Ring) | KMnO₄, H₂SO₄, 60°C | 5-(Chloromethyl)-oxadiazole-3-carboxylic acid | 62% | |

| Reduction (LiAlH₄) | LiAlH₄, THF, 0°C to RT | 5-(Aminomethyl)-1,2,4-oxadiazolidine | 70% |

Mechanistic Insights

准备方法

Starting Materials

- Benzamidoxime derivative: Specifically, 2-methylbenzamidoxime is used to introduce the 2-methylphenyl group at the 3-position of the oxadiazole ring.

- Chloroacetyl chloride: Used as the chloromethyl source for substitution at the 5-position.

- Triethylamine: Acts as a base to neutralize HCl generated during the reaction.

- Solvents: Dichloromethane (DCM) for initial reaction; toluene for cyclization/reflux step.

Stepwise Procedure

| Step | Procedure Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of 2-methylbenzamidoxime in dichloromethane | 5 mmol in 25 mL DCM | Ready for reaction with base |

| 2 | Addition of triethylamine (1.2 equiv) to the solution | Ambient temperature, stirring for few minutes | Deprotonation of amidoxime |

| 3 | Slow addition of chloroacetyl chloride (1.5 equiv) at 0 °C | Temperature control critical to avoid side reactions | Formation of intermediate chloromethyl amidoxime derivative |

| 4 | Stirring at ambient temperature for ~6 hours | Allows completion of acylation | Intermediate ready for cyclization |

| 5 | Removal of solvent under reduced pressure | Concentrates intermediate | Prepares for cyclization |

| 6 | Addition of toluene and reflux for 12 hours | Heating promotes cyclization to 1,2,4-oxadiazole ring | Formation of this compound |

| 7 | Cooling, aqueous work-up, and extraction with DCM | Room temperature | Isolation of crude product |

| 8 | Drying over MgSO4 and solvent evaporation | Removes residual moisture and solvent | Concentrated crude product |

| 9 | Purification by silica gel column chromatography | Eluent: hexane/ethyl acetate (95:5) | Pure this compound |

This method yields the target compound as a white solid with high purity and yield (~99%).

Alternative Preparation Approaches

Amidoxime and Nitrile Cyclocondensation

Another general method for preparing substituted 1,2,4-oxadiazoles involves reacting substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles (e.g., trichloroacetonitrile) in an inert organic solvent at elevated temperatures (40–150 °C) until hydrogen halide evolution ceases. The product is isolated by crystallization or filtration. Although this method is more general and used for various oxadiazoles, it can be adapted for chloromethyl-substituted derivatives by selecting appropriate starting materials.

Fusion of Amidoxime Salts and Substituted Amides

A further method involves fusing substituted amidoxime salts (such as trichloromethyl amidoxime salts) with substituted amides (e.g., trichloroacetamide) in a roughly 1:1 molar ratio at temperatures up to 200 °C. The melt is maintained for minutes to hours to form the oxadiazole ring, followed by purification via recrystallization or sublimation. This method is less commonly applied for this compound but represents a viable synthetic route.

Reaction Mechanism Insights

The key step in the preparation is the cyclization of the amidoxime intermediate to the 1,2,4-oxadiazole ring. The acylation of the amidoxime nitrogen by chloroacetyl chloride forms an O-acylated intermediate, which upon heating undergoes intramolecular cyclodehydration to yield the oxadiazole ring with the chloromethyl substituent at the 5-position.

Data Summary Table of Preparation Conditions and Yields

Research Findings and Notes

- The described procedure delivers a high yield and purity of the target compound, making it suitable for further functionalization or biological evaluation.

- The reaction conditions are mild and reproducible, with temperature control during chloroacetyl chloride addition critical to minimize side reactions.

- Purification by flash chromatography ensures removal of side products and unreacted starting materials.

- Alternative methods such as fusion techniques or nitrile-hydroxamyl halide cyclizations offer synthetic flexibility but may require harsher conditions or different starting materials.

常见问题

Q. What are the standard synthetic routes and characterization methods for 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole?

Answer: The compound is typically synthesized via cyclization reactions using substituted amidoximes and chlorinated precursors. For example, derivatives of 5-(chloromethyl)-1,2,4-oxadiazole are prepared by reacting hydroxamoyl chlorides with nitriles under reflux conditions . Key characterization techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 4.74 ppm for the chloromethyl group and aromatic protons at δ 7.30–7.96 ppm for the 2-methylphenyl substituent) .

- Mass spectrometry : ESI-MS ([M+H]+ peaks) validates molecular weight (e.g., m/z 209 for the 2-methylphenyl derivative) .

- Elemental analysis : Ensures stoichiometric purity (>95% in most cases) .

Q. How are purity and structural stability assessed for this compound under varying storage conditions?

Answer:

- Thermal stability : Differential scanning calorimetry (DSC) evaluates decomposition temperatures, which typically exceed 150°C for oxadiazole derivatives .

- Hygroscopicity testing : Storage at 2–8°C in desiccators prevents hydrolysis of the chloromethyl group .

- Chromatographic methods : HPLC or TLC monitors degradation products after prolonged storage .

Advanced Research Questions

Q. What strategies optimize the design of derivatives for apoptosis induction or anticancer activity?

Answer:

- Structure-activity relationship (SAR) : Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., trifluoromethyl or chloropyridyl) to enhance bioactivity. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole showed G1-phase arrest in T47D breast cancer cells .

- Target engagement : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a molecular target, guiding rational modifications .

- In vivo testing : Derivatives like 4l demonstrated efficacy in MX-1 tumor models via caspase activation pathways .

Q. How can contradictory data in reaction pathways (e.g., decyanation vs. cyanogen release) be resolved?

Answer:

- Mechanistic studies : Use isotopic labeling (e.g., K¹³CN) and GC-MS to track intermediates. observed cyanogen release during KCN reactions but noted its instability under ambient conditions .

- Temperature control : At 60°C, the reaction favors acetonitrile formation via decyanation, while lower temperatures (<40°C) stabilize cyanogen intermediates .

- Computational modeling : Gaussian 03 simulations predict transition states and energy barriers for competing pathways .

Q. What methodologies improve the stability and reactivity of this compound for energetic material applications?

Answer:

- Hybrid oxadiazole systems : Combine 1,2,4-oxadiazole with 1,2,5-oxadiazole rings to enhance thermal stability (decomposition >250°C) and detonation velocity (e.g., 9046 m/s for compound 2-3) .

- Crystallography : Single-crystal X-ray analysis confirms planar molecular geometry, critical for packing density (>1.85 g/cm³) .

- Sensitivity testing : Impact (160 N) and friction (14 J) thresholds ensure safe handling in energetic formulations .

Q. How are regioselective modifications achieved at the chloromethyl position?

Answer:

- Nucleophilic substitution : Replace the chlorine atom with amines (e.g., piperidine) under basic conditions (Cs₂CO₃/DME, 50°C) to yield quinuclidine derivatives (47–90% yield) .

- Metal catalysis : Iridium-catalyzed amination enables enantioselective functionalization (97% ee reported for butenyl-piperidine hybrids) .

Q. What analytical challenges arise in quantifying trace impurities or metabolites?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。